molecular formula C7H8N4 B573087 Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine CAS No. 1313726-09-8

Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine

Cat. No.: B573087
CAS No.: 1313726-09-8
M. Wt: 148.169
InChI Key: AHXNAGGDXDKASM-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is used as a building block in the synthesis of various organic compounds. Its unique structure allows for easy functionalization, making it valuable in the development of new materials with specific properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes, which could lead to the development of new therapeutic agents .

Medicine: this compound derivatives have been investigated for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of fluorescent dyes and materials. Its photophysical properties make it suitable for use in optical applications, including sensors and imaging devices .

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one
  • Zaleplon
  • Indiplon
  • Ocinaplon

Comparison: Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is unique due to its specific structural features and versatile applications. Compared to other similar compounds, it offers a broader range of functionalization possibilities and exhibits significant photophysical properties . While zaleplon, indiplon, and ocinaplon are primarily used as sedative agents, this compound has a wider scope of applications, including anticancer and enzyme inhibition .

Biological Activity

Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its potential as a therapeutic agent. The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Inhibition of cancer cell proliferation through selective targeting of kinases.
  • Antimicrobial Properties : Activity against various pathogens, including protozoan parasites and bacteria.
  • Enzymatic Inhibition : Modulation of enzyme activity related to metabolic pathways.

Anticancer Activity

Recent studies have highlighted the efficacy of this compound as a potent inhibitor of the Pim-1 and FLT3 kinases, which are implicated in several cancers.

Case Study: Pim-1 and FLT3 Inhibition

A study focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their ability to inhibit Pim-1 and FLT3 kinases effectively. Selected compounds showed submicromolar potency against these targets.

Table 1: Inhibitory Activity of Selected Compounds Against Pim-1 and FLT3

CompoundIC50 (Pim-1)IC50 (FLT3)Selectivity Score
Compound 11b0.14 μM2.0 μMHigh
Compound 9a0.25 μM2.5 μMModerate
Compound 170.4 nM0.3 nMVery High

These compounds not only inhibited kinase activity but also suppressed downstream signaling pathways critical for cancer cell survival .

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have also shown promise in antimicrobial applications. For instance, derivatives have been tested against Mycobacterium tuberculosis and other pathogens.

Table 2: Antimicrobial Activity Against Pathogens

CompoundTarget PathogenIC50 (μM)
Compound AM. tuberculosis25
Compound BP. falciparum (malaria)6.9
Compound CHIV15

These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance binding affinity and efficacy against various pathogens .

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit various enzymes associated with disease processes. For example, studies have assessed its antioxidant capacity and effects on diabetic models.

Table 3: Enzymatic Activities Assessed

Activity TypeMethod UsedResult
Total Antioxidant CapacityDPPH Scavenging AssaySignificant
Iron-reducing PowerIron Reduction AssayHigh
Anti-diabetic ActivityGlucose Uptake AssayPotent

These results indicate that pyrazolo[1,5-a]pyrimidine derivatives possess multifaceted biological activities that could be exploited for therapeutic purposes .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXNAGGDXDKASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278384
Record name Pyrazolo[1,5-a]pyrimidine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313726-09-8
Record name Pyrazolo[1,5-a]pyrimidine-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313726-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of pyrazolo[1,5-a]pyrimidine-5-carbonitrile (2-2) (620 mg, 4.31 mmol) in NH3 in MeOH (5 mL) was added Raney Ni (100 mg). The reaction mixture was stirred at room temperature for 3 h under H2. The mixture was filtered, and the filtrate was concentrated to afford the title compound (600 mg). MS (m/z): 149 (M+1)+.
Quantity
620 mg
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reactant
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5 mL
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100 mg
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Synthesis routes and methods II

Procedure details

Intermediate M was prepared from pyrazolo[1,5-a]pyrimidine-5-carbonitrile (M−1) following similar procedures for synthesizing intermediate J from J-4, as described above. MS (m/z): 149 (M+1)+.
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0 (± 1) mol
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Reaction Step One
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